molecular formula C8H4ClNO3 B12868749 2-Chlorobenzo[d]oxazole-6-carboxylic acid

2-Chlorobenzo[d]oxazole-6-carboxylic acid

Katalognummer: B12868749
Molekulargewicht: 197.57 g/mol
InChI-Schlüssel: RMVZLUPIBJNKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorophenyl isocyanate with salicylic acid, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorobenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chlorobenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chlorobenzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a carboxylic acid group makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H4ClNO3

Molekulargewicht

197.57 g/mol

IUPAC-Name

2-chloro-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)

InChI-Schlüssel

RMVZLUPIBJNKOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.